2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride
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Overview
Description
2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom at the 4-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the acetic acid moiety. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by selective fluorination and subsequent functionalization to introduce the acetic acid group. The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to streamline the synthesis process and ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the acetic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
- (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride is unique due to the presence of the fluorine atom at the 4-position of the pyrrolidine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-[(2R,4R)-4-fluoropyrrolidin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-5(8-3-4)2-6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHUTVKCHWFLAS-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CC(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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